

Application Notes and Protocols: Oxalic Acid-Catalyzed N-Formylation of Substituted Anilines

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Compound of Interest

Compound Name: *aniline;oxalic acid*

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These application notes provide a detailed protocol for the N-formylation of substituted anilines utilizing oxalic acid as a carbon monoxide surrogate in a manganese-catalyzed reaction. This method offers a safe and efficient alternative to traditional formylation techniques that often employ toxic and hazardous reagents. The protocols and data presented are intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

N-formylation is a fundamental transformation in organic chemistry, yielding formamides that are crucial intermediates in the synthesis of a wide array of pharmaceuticals, agrochemicals, and other bioactive molecules.^{[1][2]} Traditional methods for N-formylation often involve hazardous reagents like carbon monoxide gas.^{[1][3]} A safer and more environmentally benign approach utilizes oxalic acid as a stable, solid source of carbon monoxide.^{[1][3]} This document details a manganese-catalyzed N-formylation of anilines where oxalic acid dihydrate serves as the CO surrogate.^[1]

Experimental Protocols

The following protocol is based on the manganese-catalyzed N-formylation of anilines using oxalic acid dihydrate.^[1]

Materials:

- Substituted aniline (1.0 equiv)
- Oxalic acid dihydrate ((COOH)₂·2H₂O) (6.0 equiv)
- Manganese(II) chloride tetrahydrate (MnCl₂·4H₂O) (5 mol%)
- Sodium carbonate monohydrate (Na₂CO₃·H₂O) (2.0 equiv)
- N,N-Dimethylformamide (DMF)
- Nitrogen gas (inert atmosphere)
- Standard glassware for organic synthesis (reaction flask, condenser, etc.)
- Magnetic stirrer and heating mantle
- Ethyl acetate
- Saturated sodium bicarbonate solution
- Anhydrous sodium sulfate
- Rotary evaporator
- Silica gel for column chromatography

Procedure:

- To a round-bottom flask equipped with a magnetic stir bar and a condenser, add the substituted aniline (0.53 mmol, 1.0 equiv), oxalic acid dihydrate (6.0 equiv), sodium carbonate monohydrate (2.0 equiv), and manganese(II) chloride tetrahydrate (5 mol%).
- Add N,N-dimethylformamide (DMF) (1 mL) to the flask.
- Flush the reaction vessel with nitrogen gas to establish an inert atmosphere.
- Heat the reaction mixture to 130°C with vigorous stirring for 20 hours.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).

- Upon completion, cool the reaction mixture to room temperature.
- Quench the reaction by adding water and extract the product with ethyl acetate.
- Wash the organic layer with a saturated sodium bicarbonate solution.
- Dry the organic layer over anhydrous sodium sulfate and filter.
- Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
- Purify the crude product by silica gel column chromatography to yield the pure N-formylated aniline.

Data Presentation

The following table summarizes the yields of N-formylated products obtained from various substituted anilines using the described protocol.

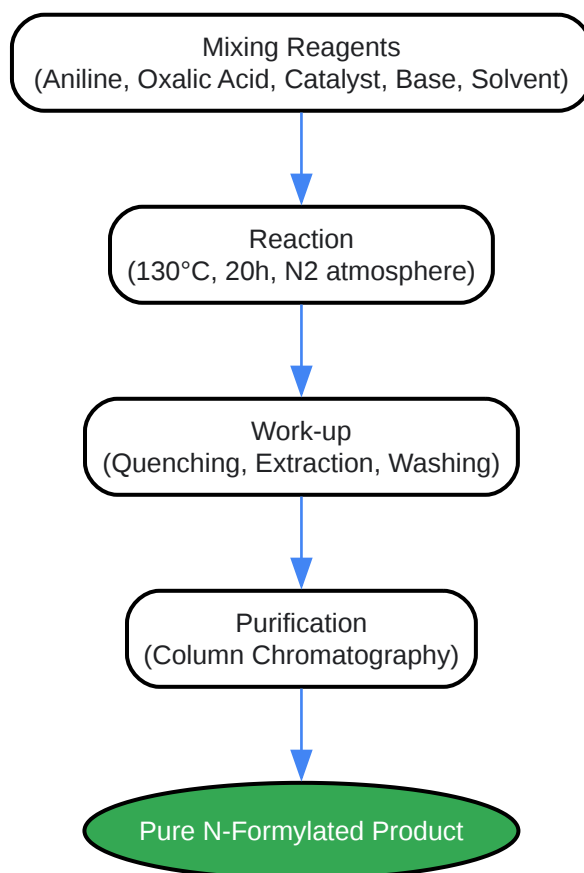
Entry	Substituted Aniline	Product	Yield (%)
1	Aniline	N-Phenylformamide	98
2	4-Methylaniline	N-(p-Tolyl)formamide	95
3	4-Methoxyaniline	N-(4-Methoxyphenyl)formamide	92
4	4-Chloroaniline	N-(4-Chlorophenyl)formamide	85
5	4-Bromoaniline	N-(4-Bromophenyl)formamide	82
6	4-Nitroaniline	N-(4-Nitrophenyl)formamide	75
7	2-Methylaniline	N-(o-Tolyl)formamide	88
8	3-Methylaniline	N-(m-Tolyl)formamide	90
9	2-Chloroaniline	N-(2-Chlorophenyl)formamide	78
10	3-Chloroaniline	N-(3-Chlorophenyl)formamide	80

Reaction conditions: aniline derivative (1 equiv), $(\text{COOH})_2 \cdot 2\text{H}_2\text{O}$ (6 equiv), $\text{Na}_2\text{CO}_3 \cdot \text{H}_2\text{O}$ (2 equiv), $\text{MnCl}_2 \cdot 4\text{H}_2\text{O}$ (5 mol%), DMF (1 mL), 130 °C, 20 h, under N_2 atmosphere. Yields are for the isolated product.[1][3] Electron-donating groups on the aniline generally lead to higher yields, while electron-withdrawing groups can decrease the yield.[4]

Visualizations

Experimental Workflow

The following diagram illustrates the general experimental workflow for the manganese-catalyzed N-formylation of substituted anilines.

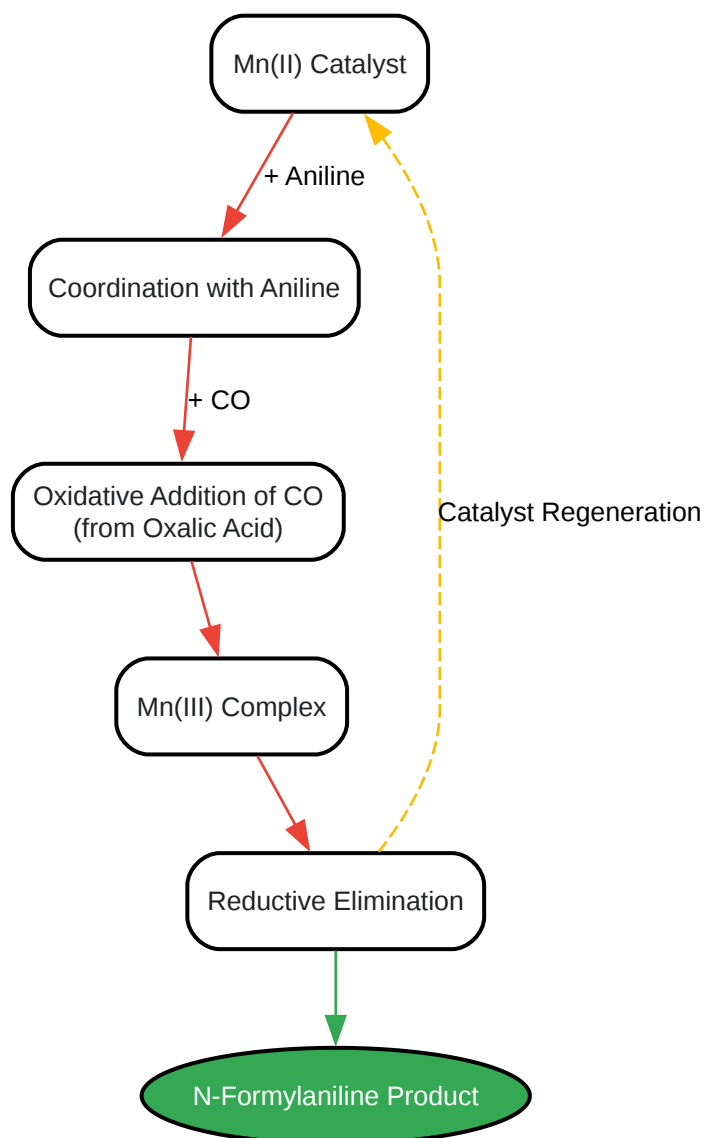


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Caption: Experimental workflow for N-formylation.

Proposed Reaction Mechanism

The proposed mechanism for the manganese-catalyzed N-formylation using oxalic acid as a CO surrogate is depicted below.



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Caption: Proposed reaction mechanism.

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References

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